Chloroacetamide
Overview
Description
Chloroacetamide is a colorless solid, although older samples may appear yellow. It has a characteristic odor and is readily soluble in water .
Synthesis Analysis
Chloroacetamide can be prepared from chloroacetyl chloride and dry ammonia gas . It can also be synthesized by treating ethyl chloroacetate or methyl chloroacetate with cold aqueous ammonia solutions . Another method involves the reaction of ethyl chloroacetate with ammonia . A method for synthesizing a chloroacetamide compound with large steric hindrance by a water phase reaction has also been reported .Molecular Structure Analysis
Chloroacetamide has the molecular formula C2H4ClNO . The molecular weight is 93.51 g/mol . The InChI key is VXIVSQZSERGHQP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Chloroacetamide is a white to pale yellow powder with a faint characteristic odor. It is soluble in water and alcohol and very slightly soluble in ether . The melting point is 120 °C .Scientific Research Applications
Impact on Human Erythrocytes
- Chloroacetamides, including chloroacetamide, are studied for their effects on human erythrocytes. Research suggests that chloroacetamides and their metabolites can affect hemolysis, lipid peroxidation, and catalase activity in erythrocytes. Safeners used with herbicides do not mitigate these effects but may reduce lipid peroxidation, indicating potential antioxidant roles (Bernasińska et al., 2013).
Bioavailability and Toxicological Assessment
- The bioavailability and toxicity of chloroacetamide are significant research topics. A study utilizing atmospheric pressure chemical ionization tandem mass spectrometry revealed insights into the topical bioavailability of chloroacetamide in rats. This research aids in understanding exposure-toxicity relationships and risk assessments (Kim et al., 2015).
Inhibitors of Fatty Acid Synthesis
- Chloroacetamides, including chloroacetamide, are studied as inhibitors of fatty acid synthesis in various plant species, like maize, soybean, and rice. They are known for their impact on the early development of weeds, affecting germination and growth, but not bleaching leaves. This area of research is crucial for understanding chloroacetamide's role in agriculture (Böger & Matthes, 2002).
Effects on Aquatic Ecosystems
- Research has been conducted on the effects of chloroacetamide herbicides, such as metazachlor, on aquatic ecosystems. It indicates pronounced negative impacts on macrophytes and ecosystem functions in freshwater environments (Mohr et al., 2007).
Transformation in Environmental Conditions
- Studies on chloroacetamides have also focused on their transformation kinetics and pathways in environmental conditions. For instance, research on how chloroacetamide structures affect their reactivity and decay in soil and groundwater conditions has provided insights into environmental implications (Xu et al., 2021).
Antifungal Potential
- Chloroacetamide derivatives have been evaluated for their antifungal potential, particularly in treating fungal skin infections. This research suggests that chloroacetamide derivatives can be effective against Candida species and dermatophytes, offering alternative treatments for fungal infections (Machado et al., 2019).
Agricultural Applications
- Studies on chloroacetamide in agriculture include its use as a herbicide in various soil management systems, demonstrating its effectiveness in controlling weeds under different tillage conditions (Ferri & Vidal, 2003).
Safety And Hazards
Future Directions
Chloroacetamide has been used as a preservative in various cosmetic, personal care, and household products. Due to the hazard potential for allergic reaction and reproductive toxicity, Chloroacetamide is being considered a high priority for screening assessment and toxicological re-evaluation . Future research may focus on developing high-performance semiconductor-based photocatalysts for pesticide degradation .
properties
IUPAC Name |
2-chloroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVSQZSERGHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-CHLOROACETAMIDE | |
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DSSTOX Substance ID |
DTXSID9041570 | |
Record name | Chloroacetamide | |
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Molecular Weight |
93.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow crystals; [HSDB], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | Chloroacetamide | |
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Boiling Point |
Approximately 225 °C (decomposes) | |
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Flash Point |
170 °C | |
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Solubility |
In water, 90,000 mg/L at 25 °C, Solubility in water: 98 g/mL at 20 °C, Soluble in alcohol; insoluble in ether, Solubility in water, g/100ml at 20 °C: 98 | |
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Density |
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
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Vapor Density |
Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
0.01 [mmHg], VP: 0.007 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 0.007 | |
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Product Name |
2-Chloroacetamide | |
Color/Form |
Crystals from water, Colorless to pale yellow crystals | |
CAS RN |
79-07-2 | |
Record name | Chloroacetamide | |
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Record name | 2-chloroacetamide | |
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Melting Point |
119-120 °C, 120 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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